molecular formula C8H7IO B8611998 4-Iodo-2-vinylphenol

4-Iodo-2-vinylphenol

Cat. No.: B8611998
M. Wt: 246.04 g/mol
InChI Key: OYFLTYOFEOJLFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-2-vinylphenol: is an aromatic organic compound characterized by the presence of an iodine atom and a vinyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-vinylphenol can be achieved through several methods. One common approach involves the iodination of 2-vinylphenol using iodine in the presence of an oxidizing agent such as mercuric oxide. The reaction typically occurs under mild conditions, yielding the desired product with high selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2-vinylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The iodine atom can be reduced to form 2-vinylphenol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products:

    Oxidation: Quinones or hydroquinones.

    Reduction: 2-Vinylphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemistry: 4-Iodo-2-vinylphenol is used as a building block in organic synthesis, enabling the construction of more complex molecules through coupling reactions and other transformations.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving phenolic substrates.

Industry: In the materials science industry, this compound can be used to synthesize polymers with unique properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 4-Iodo-2-vinylphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and π-π interactions, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors.

Comparison with Similar Compounds

    4-Vinylphenol: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    4-Iodophenol: Lacks the vinyl group, limiting its applications in polymer synthesis.

    4-Vinylguaiacol: Contains a methoxy group, which can alter its reactivity and applications.

Uniqueness: 4-Iodo-2-vinylphenol is unique due to the presence of both the iodine atom and the vinyl group, which confer distinct reactivity and versatility in various chemical transformations and applications.

Properties

Molecular Formula

C8H7IO

Molecular Weight

246.04 g/mol

IUPAC Name

2-ethenyl-4-iodophenol

InChI

InChI=1S/C8H7IO/c1-2-6-5-7(9)3-4-8(6)10/h2-5,10H,1H2

InChI Key

OYFLTYOFEOJLFA-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=CC(=C1)I)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Haloorganic compound 15 was synthesized by a multi-step process. To a mixture of methyltriphenylphosphonium bromide (14.08 g, 39.4 mmol) in toluene at 23° C. was added a solution of potassium tert-butoxide (4.47 g, 39.8 mmol) in THF (60 mL) dropwise via cannula, and the resulting mixture was allowed to stir at 23° C. for 4 hours. The resulting yellow mixture was cooled to −78° C. and a solution of 4-iodo-salicylaldehyde (4.35 g, 17.5 mmol) in toluene (40 mL) was added dropwise via cannula. The resulting mixture was allowed to slowly warm to 23° C. and was stirred at that temperature for 12 hours. The reaction was then quenched with the addition of saturated aq. ammonium chloride (100 mL). The resulting mixture was then diluted with water (200 mL) and extracted with Et2O (3×100 mL). The combined organic fractions were then washed with brine (100 mL), dried over magnesium sulfate, and concentrated in vacuo. Purification by flash chromatography (SiO2, hexanes:ethyl acetate 7:1→1:1) yielded 2-hydroxy-5-iodostyrene as a colorless solid (4.0 g, 98%). See also Gligorich, K. M., 2006.
Quantity
4.47 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.35 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
14.08 g
Type
catalyst
Reaction Step Three

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